

An In-depth Technical Guide to the Physicochemical Properties of Chloraminophenamide-15N2

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Compound of Interest

Compound Name: Chloraminophenamide-15N2

Cat. No.: B15562157

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of Chloraminophenamide, with a specific focus on its isotopically labeled form, **Chloraminophenamide-15N2**. Chloraminophenamide (4-amino-6-chloro-1,3-benzenedisulfonamide) is a potent sulfonamide-based carbonic anhydrase inhibitor, serving as a crucial intermediate in the synthesis of thiazide diuretics and acting as a metabolite of hydrochlorothiazide.[1] This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols. Visualizations for its synthesis workflow and the signaling pathway central to its diuretic effect are provided to facilitate a deeper understanding.

Introduction to Chloraminophenamide-15N2

Chloraminophenamide is a well-established diuretic and a key compound in medicinal chemistry.[2] The "-15N2" designation indicates that two of the three nitrogen atoms in the molecule have been replaced with the stable heavy isotope, Nitrogen-15. This isotopic labeling is typically achieved during synthesis by using a 15N-labeled aminating agent, such as 15N-ammonia, to introduce the labeled nitrogen atoms into the two sulfonamide groups.

Isotopic labeling is a critical tool in drug development and metabolic studies, allowing researchers to trace the molecule's path and fate in biological systems using mass

spectrometry or NMR spectroscopy. For the purposes of this guide, the physicochemical and biological properties of **Chloraminophenamide-15N2** are considered identical to those of the unlabeled compound, with the exception of its molecular weight.

Physicochemical Properties

The core physicochemical properties of Chloraminophenamide have been compiled from various sources.^{[1][2]} The primary distinction for the 15N2 isotopologue is its increased molecular weight.

Molecular Weight Calculation for **Chloraminophenamide-15N2**:

- Standard Molecular Weight of $C_6H_8ClN_3O_4S_2$: 285.73 g/mol .^{[2][3][4]}
- The mass of two ^{14}N atoms is replaced by two ^{15}N atoms.
- Calculated Molecular Weight of $C_6H_8Cl(^{15}N)_2(^{14}N)H_8O_4S_2$: ~287.72 g/mol .

The following table summarizes the key physicochemical data for the standard (unlabeled) compound.

Property	Value	Reference(s)
CAS Number	121-30-2	[1][2]
Molecular Formula	C ₆ H ₈ ClN ₃ O ₄ S ₂	[1][2][3]
Molecular Weight	285.73 g/mol	[1][2][3][4]
Appearance	Crystals (from aqueous ethanol)	[2]
Melting Point	251-252 °C	[2]
Solubility	Slightly soluble in water; more soluble in alkalies.	[1][2]
DMF: 30 mg/mL	[1][5]	
DMSO: 30 mg/mL	[1][5]	
UV Absorption Max (λ _{max})	In Ethanol: 223.5-224.5 nm, 265-266 nm, 312-314 nm	[2][5]
Computed XLogP3	-0.5	[4]

Biological Activity and Mechanism of Action

Chloraminophenamide functions as a potent inhibitor of carbonic anhydrase (CA), a family of zinc-containing metalloenzymes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] By inhibiting CA in the proximal tubules of the kidneys, Chloraminophenamide prevents the reabsorption of sodium bicarbonate, leading to diuresis (increased excretion of water) and a decrease in blood pressure.[1]

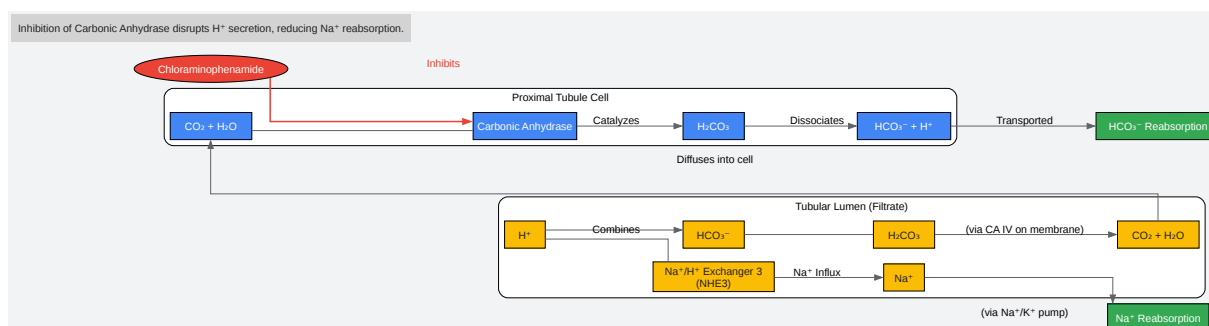
Its inhibitory potency varies across different carbonic anhydrase isoforms, as detailed in the table below.

Carbonic Anhydrase Isoform	Inhibition Constant (Ki)	Reference(s)
Human CA I (hCA I)	8400 nM	[6]
Human CA II (hCA II)	75 nM	[6]
Bovine CA IV (bCA IV)	160 nM	[6]

Due to its activity, Chloraminophenamide has potential for use in antiglaucoma research.[6]

Signaling Pathway for Diuretic Action

The primary mechanism for the diuretic effect of Chloraminophenamide is the inhibition of carbonic anhydrase within the epithelial cells of the renal proximal tubule. This disrupts the normal reabsorption of sodium and bicarbonate ions from the filtrate.



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Mechanism of Carbonic Anhydrase Inhibition in the Kidney.

Experimental Protocols

Synthesis of Chloraminophenamide

The synthesis of Chloraminophenamide is a two-step process starting from m-chloroaniline (3-chloroaniline).^{[1][7]} To produce **Chloraminophenamide-15N2**, $^{15}\text{NH}_3$ (^{15}N -labeled ammonia) would be substituted for standard ammonia in the second step.

Step 1: Chlorosulfonation of m-Chloroaniline

This step produces the intermediate 5-chloroaniline-2,4-disulfonyl chloride.^[7]

- Setup: Equip a reaction vessel with a stirrer, thermometer, and dropping funnel. Ensure all glassware is oven-dried to prevent moisture contamination.^[7]
- Reaction: To an excess of chlorosulfonic acid, slowly add m-chloroaniline (1 molar equivalent) dropwise while maintaining the temperature below 10 °C.^[1]
- Heating: After the addition is complete, slowly heat the reaction mixture to 140-150 °C and maintain this temperature for 2-3 hours, or until the evolution of hydrogen chloride gas ceases.^[1]
- Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The solid product, 4-amino-6-chlorobenzene-1,3-disulfonyl chloride, will precipitate.^[1]
- Purification: Filter the precipitate, wash it with cold water until the washings are neutral, and dry it under a vacuum.^[1]

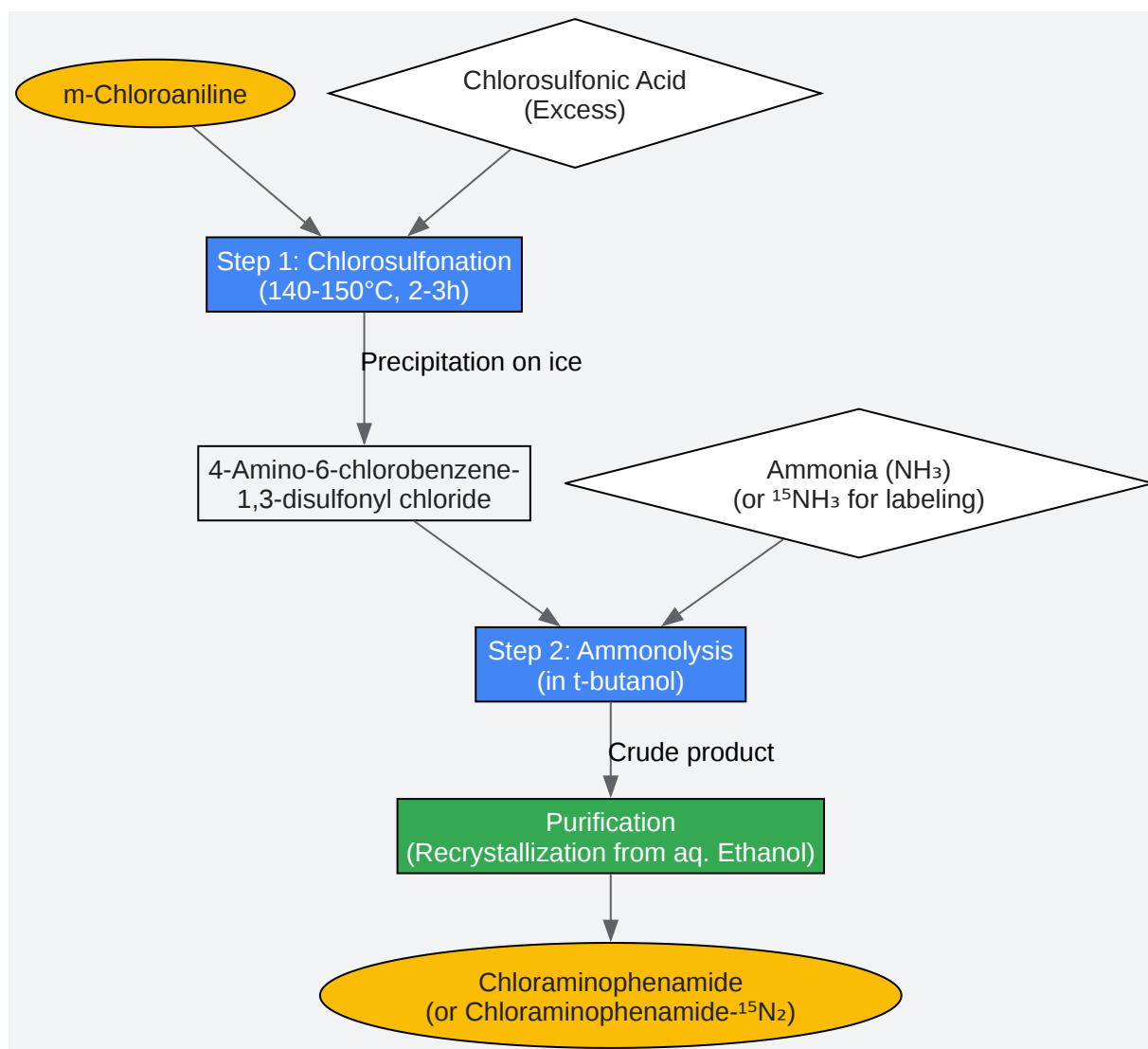
Step 2: Ammonolysis (Amination) of the Intermediate

This step converts the disulfonyl chloride intermediate into Chloraminophenamide.^[7]

- Dissolution: Dissolve the purified 5-chloroaniline-2,4-disulfonyl chloride in a suitable organic solvent such as tert-butanol at room temperature.^[7]
- Amination: Bubble dry ammonia gas (or ¹⁵N-ammonia for the labeled product) through the solution for approximately 2 hours.^[7]
- Concentration: Concentrate the reaction mixture in vacuo to remove the solvent.^[7]
- Precipitation: Dilute the residue with water and cool the solution to precipitate the crude product.^[7]
- Final Purification: Collect the precipitated Chloraminophenamide by filtration. The crude product can be further purified by recrystallization from aqueous ethanol.^[7]

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis process.



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